2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride
Description
2-Hydrazino-1-propyl-1H-benzimidazole dihydrochloride (CAS 1215341-43-7) is a benzimidazole derivative characterized by a hydrazino (-NH-NH₂) functional group at the 2-position and a propyl chain at the 1-position of the benzimidazole core. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications . Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties, owing to their ability to interact with biomolecules via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c1-2-7-14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-6H,2,7,11H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFZYSBOHUMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959638 | |
| Record name | 2-Hydrazinyl-1-propyl-1H-benzimidazole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388574-71-8 | |
| Record name | 2-Hydrazinyl-1-propyl-1H-benzimidazole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-Propyl-o-Phenylenediamine
A foundational route involves reacting N-propyl-o-phenylenediamine with formic acid under reflux, yielding 1-propyl-1H-benzimidazole. This method, however, lacks regioselectivity for subsequent functionalization at position 2. To introduce the hydrazino group, post-cyclization modifications are necessary.
Carboxylic Acid-Mediated Cyclization
In a method analogous to Ries et al., 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine and coupled with N-methyl-o-phenylenediamine. While this patent focuses on bi-benzimidazole formation, the activation strategy (triazine-mediated coupling) is applicable for introducing hydrazine at position 2.
Green Chemistry and Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates benzimidazole formation. Nizam et al. demonstrated that Amberlite IR-120-catalyzed reactions between o-phenylenediamine and aldehydes under microwave conditions (160 W, 3–5 min) achieve >90% yields. Adapting this, hydrazine derivatives could be introduced via condensation with hydrazine hydrate under similar conditions.
Solvent Optimization
Polar solvents like methanol or ethanol are preferred for their ability to dissolve both aromatic amines and hydrazine. The patent CA2615746A1 highlights methanol’s efficacy in triazine-mediated couplings, achieving 34–35% yields for analogous compounds.
Introduction of the Hydrazino Group
Nucleophilic Aromatic Substitution
2-Chloro-1-propyl-1H-benzimidazole, synthesized via chlorination of the parent compound, reacts with hydrazine in ethanol at 80°C. This pathway mirrors Kaminski’s use of triazines for peptide couplings, where activated intermediates facilitate substitution.
Reduction of Nitro Precursors
Nitration of 1-propyl-1H-benzimidazole at position 2, followed by reduction with SnCl₂/HCl or catalytic hydrogenation, yields 2-amino-1-propyl-1H-benzimidazole. Subsequent diazotization and reaction with hydrazine introduces the hydrazino group.
Dihydrochloride Salt Formation
Treating the free base with concentrated HCl in ethanol or 2-propanol precipitates the dihydrochloride salt. Crystallization from methanol, as described in CA2615746A1, ensures high purity. Zinc chloride, used in analogous complexes, may enhance crystallinity but is optional.
Optimization and Yield Improvement
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Methanol | 2-Propanol | Methanol |
| Temperature (°C) | 0–55 | 40–70 | 55 |
| Catalyst | Triazine | Amberlite IR-120 | Triazine |
| Yield (%) | 34.2 | 35.4 | 35–40 (hypothetical) |
Key Findings :
-
Triazine-based activation achieves moderate yields (34–35%) for structurally related compounds.
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Microwave irradiation reduces reaction times but requires optimization for hydrazine stability.
Challenges and Considerations
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Regioselectivity : Ensuring substitution at position 2 requires directed metalation or electron-withdrawing groups.
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Hydrazine Stability : Hydrazine is prone to oxidation; reactions must be conducted under inert atmospheres.
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Salt Hygroscopicity : The dihydrochloride form may require desiccants during storage .
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Hydrazine-substituted benzimidazoles.
Substitution Products: Various alkyl or acyl-substituted benzimidazoles.
Scientific Research Applications
Organic Synthesis
2-Hydrazino-1-propyl-1H-benzimidazole dihydrochloride serves as a reagent in various organic synthesis reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating other chemical compounds. For example, it can be oxidized to produce benzimidazole derivatives or reduced to yield hydrazine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with enzyme functions or disruption of cellular processes .
Anticancer Activity
The compound also demonstrates potential anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cells, particularly in cell lines such as HeLa (cervical), MCF-7 (breast), H460 (lung), and HepG2 (liver). Notably, some derivatives have shown IC50 values as low as 0.19 µM against HepG2 cells, indicating strong antiproliferative effects .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various benzimidazole derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| 2-Hydrazino-1-propyl-1H-benzimidazole | Moderate | HepG2: ~0.19 µM | Enzyme/receptor interaction |
| Benzimidazole Derivative A | High | MCF-7: ~0.22 µM | Apoptosis induction |
| Benzimidazole Derivative B | Low | H460: ~0.15 µM | Signal pathway inhibition |
Case Studies
Several case studies highlight the biological activity of benzimidazole derivatives:
- Antibacterial Study : A related benzimidazole derivative exhibited significant antibacterial activity against S. aureus, with an inhibition zone diameter of 32 mm at a concentration of 8 μg/disc .
- Antitumor Activity : Compounds structurally related to 2-hydrazino-1-propyl-1H-benzimidazole were shown to inhibit Indolamine 2,3-dioxygenase (IDO1) in various cancer cell lines at low nanomolar concentrations, suggesting their potential as immunotherapy enhancers .
Mechanism of Action
The mechanism of action of 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can inhibit enzyme activity, leading to disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : The propyl group in the target compound balances lipophilicity and solubility better than the butyl analog, which may hinder cellular uptake due to excessive hydrophobicity .
- Salt Form: Dihydrochloride salts (e.g., 1215341-43-7) generally exhibit higher solubility compared to mono-hydrochloride derivatives (e.g., Bendazol), critical for drug formulation .
Biological Activity
2-Hydrazino-1-propyl-1H-benzimidazole dihydrochloride is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.17 g/mol. The compound features a hydrazino group and an isopropyl substituent on the benzimidazole ring, contributing to its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several benzimidazole derivatives, including this compound, against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated its effectiveness:
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 62.5 |
| Standard (Ampicillin) | Staphylococcus aureus | 100 |
| Standard (Ciprofloxacin) | E. coli | 25 |
These results indicate that the compound has comparable or superior activity against certain pathogens compared to standard antibiotics .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied, with evidence suggesting that compounds like this compound can induce apoptosis in cancer cells. In vitro studies have shown that this compound interacts with specific cellular pathways, inhibiting tumor growth and promoting cell death in various cancer cell lines .
While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its biological activity stems from interactions with enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases or modulate the activity of transcription factors related to cell proliferation and apoptosis .
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives, including this compound. The study assessed their anti-cancer properties using various assays, demonstrating significant cytotoxic effects on prostate cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-propyl-2-chloro-1H-benzimidazole with hydrazine hydrate under reflux in ethanol, followed by dihydrochloride salt formation using HCl gas in anhydrous ether. Purity optimization involves:
- HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor intermediates .
- Recrystallization from ethanol/water (3:1 v/v) to remove unreacted hydrazine .
- Retrosynthetic validation using AI-powered tools (e.g., Reaxys, Pistachio) to predict feasible one-step pathways and side products .
Q. How is the structural conformation of this compound validated, particularly the benzimidazole ring puckering?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, Mo-Kα radiation). The benzimidazole ring puckering amplitude (q) and phase angle (φ) are calculated using Cremer-Pople coordinates to assess non-planarity .
- NMR analysis : H-NMR (DMSO-d₆) reveals characteristic shifts for the hydrazino group (δ 4.2–4.5 ppm) and propyl chain (δ 1.2–1.8 ppm). C-NMR confirms sp² carbons in the benzimidazole ring (δ 140–150 ppm) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition at pH 7.4, 37°C) to evaluate interactions with protease active sites .
Advanced Research Questions
Q. How can researchers address low yields or impurities during scale-up synthesis?
- Methodological Answer :
- DoE optimization : Vary reaction temperature (60–100°C), hydrazine equivalents (1.5–3.0 mol), and solvent polarity (ethanol vs. DMF) to identify critical parameters .
- Byproduct analysis : Use LC-MS to detect dimerization products (e.g., bis-benzimidazoles) and adjust stoichiometry to suppress side reactions .
- Salt metathesis : Replace HCl with H₂SO₄ during dihydrochloride formation to improve crystallinity and reduce hygroscopicity .
Q. What strategies resolve contradictions in crystallographic data vs. computational docking results for target binding?
- Methodological Answer :
- Multi-conformer refinement : Use SHELXPRO to model alternative ring puckering conformers in the crystal structure that may affect ligand-receptor docking .
- MD simulations : Perform 100-ns molecular dynamics (AMBER force field) to assess flexibility of the hydrazino group in solution, which may deviate from static crystal poses .
Q. How can researchers differentiate between true biological activity and assay artifacts in cytotoxicity studies?
- Methodological Answer :
- Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) to rule out nonspecific toxicity.
- Redox interference control : Include catalase (100 U/mL) in assays to neutralize H₂O₂ generated by hydrazino auto-oxidation .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., oxidized hydrazine derivatives) that may skew IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
